2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde, also known as syringaldehyde, is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a derivative of benzaldehyde and is characterized by the presence of hydroxy, methoxy, and methyl groups on the benzene ring. This compound is commonly found in nature as a component of lignin, a complex polymer found in the cell walls of plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde can be synthesized through various methods. One common synthetic route involves the methylation of syringic acid using dimethyl sulfate in the presence of a base, followed by oxidation of the resulting 3,5-dimethoxy-4-methylphenol . Another method involves the demethylation of syringaldehyde using boron tribromide (BBr3) to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the extraction of lignin from plant biomass, followed by chemical modification to isolate and purify the compound . This process often includes steps such as hydrolysis, methylation, and oxidation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 2-Hydroxy-3,5-dimethoxy-4-methylbenzoic acid.
Reduction: 2-Hydroxy-3,5-dimethoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial activity is believed to result from its ability to disrupt cellular membranes and interfere with essential metabolic processes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde can be compared with other similar compounds, such as:
Syringaldehyde: Similar structure but lacks the hydroxy group.
Vanillin: Contains a methoxy group and an aldehyde group but lacks the methyl group.
4-Hydroxy-3,5-dimethylbenzaldehyde: Similar structure but lacks the methoxy groups.
Uniqueness
The presence of both hydroxy and methoxy groups in this compound makes it unique, as it combines the properties of both functional groups, leading to enhanced reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
85071-58-5 |
---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2-hydroxy-3,5-dimethoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-6-8(13-2)4-7(5-11)9(12)10(6)14-3/h4-5,12H,1-3H3 |
InChI-Schlüssel |
LRLCLQPPZAVYDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1OC)O)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.